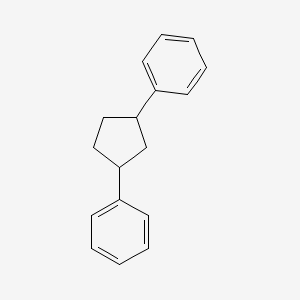

(3-Phenylcyclopentyl)benzene

Description

Structure

3D Structure

Properties

CAS No. |

6942-65-0 |

|---|---|

Molecular Formula |

C17H18 |

Molecular Weight |

222.32 g/mol |

IUPAC Name |

(3-phenylcyclopentyl)benzene |

InChI |

InChI=1S/C17H18/c1-3-7-14(8-4-1)16-11-12-17(13-16)15-9-5-2-6-10-15/h1-10,16-17H,11-13H2 |

InChI Key |

MZBHEALEHWQDKE-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CC1C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Phenylcyclopentyl Benzene and Its Analogues

Strategies for Carbon-Carbon Bond Formation

The creation of the 1,3-diphenylcyclopentane structure hinges on effective carbon-carbon bond formation strategies. These can be broadly categorized into methods that construct the cyclopentane (B165970) ring itself and those that introduce the phenyl groups onto a pre-existing scaffold.

Cyclopentane Ring Construction Methodologies

The formation of a five-membered carbocycle is a fundamental objective in organic synthesis, with numerous methods developed to achieve this goal efficiently and with high stereocontrol. fiveable.me The cyclopentane ring provides a rigid backbone that is crucial for the specific activities of many molecules. fiveable.me

Ring-Closing Metathesis (RCM) has become a powerful and widely utilized reaction in organic chemistry for synthesizing unsaturated cyclic compounds, including five-membered rings. wikipedia.org This method typically involves the intramolecular reaction of a diene in the presence of a metal catalyst, most commonly a ruthenium-based complex like Grubbs' or Hoveyda-Grubbs catalysts, to form a cycloalkene and a small volatile byproduct, such as ethylene (B1197577). wikipedia.orgorganic-chemistry.org

The general mechanism proceeds through a metallacyclobutane intermediate. wikipedia.org For the synthesis of a precursor to (3-Phenylcyclopentyl)benzene, a 1,6-diene substituted with phenyl groups at the 2- and 5-positions would be a suitable starting material. The RCM reaction would form a 1,3-diphenylcyclopentene, which can then be reduced to the target saturated compound, this compound, via catalytic hydrogenation. The primary driving force for the reaction is the entropically favorable release of ethylene gas. organic-chemistry.org

The versatility of RCM allows for a broad range of functional groups to be present in the substrate, making it a robust choice for complex syntheses. organic-chemistry.orgnih.gov The choice of catalyst can influence reaction rates and selectivity. orgsyn.org

Table 1: Common Ruthenium Catalysts for Ring-Closing Metathesis This is an interactive table. Click on the headers to sort.

| Catalyst Name | Generation | Key Features |

|---|---|---|

| Grubbs' Catalyst | First | Good activity, commercially available. |

| Grubbs' Catalyst | Second | Higher activity and better stability, tolerates more functional groups. organic-chemistry.org |

| Hoveyda-Grubbs Catalyst | Second | Features a chelating benzylidene ether ligand, offering increased stability and recovery. |

Intramolecular cyclizations are fundamental reactions where a molecule containing two reactive functional groups reacts internally to form a cyclic product. For the construction of a cyclopentane ring, several classic and modern methods are applicable.

One prominent example is the Dieckmann condensation, which is an intramolecular version of the Claisen condensation. A 1,6-diester, such as diethyl 3-phenyladipate, can be treated with a strong base (e.g., sodium ethoxide) to undergo cyclization, forming a β-keto ester with a five-membered ring. Subsequent hydrolysis, decarboxylation, and reduction steps can yield a phenyl-substituted cyclopentane.

Another approach is the intramolecular cyclization of hydroxy acids or their derivatives to form lactones (cyclic esters). youtube.com While this forms a heterocycle, the underlying principles of nucleophilic attack and ring closure are analogous to carbocyclic ring formation. The cyclization of a δ-hydroxy acid, for instance, readily forms a five-membered δ-lactone, demonstrating the thermodynamic and kinetic favorability of forming such rings. youtube.com

Radical Cyclizations: Free-radical cyclizations are highly effective for forming five-membered rings. The 5-hexenyl radical cyclization is a canonical example, where a radical generated at the end of a six-carbon chain preferentially undergoes a 5-exo-trig closure to form a five-membered ring over a 6-endo-trig closure. libretexts.org This kinetic preference is governed by the favorable geometry of the transition state for the 5-exo cyclization. libretexts.org To synthesize a phenyl-substituted cyclopentane, one could envision a precursor like a 6-bromo-1-hexene (B1265582) derivative with phenyl groups appropriately placed on the carbon chain. Treatment with a radical initiator (e.g., AIBN) and a reducing agent (e.g., tributyltin hydride) would initiate the cyclization cascade.

Ionic Cyclizations: Cationic cyclizations, often mimicking biosynthetic pathways, can also be employed. Polyene cyclizations, initiated by a protic or Lewis acid, can form complex cyclic systems. For a simpler cyclopentane system, an acyclic precursor with a nucleophilic double bond and a leaving group or an epoxide that can generate a carbocation is required. The ensuing intramolecular attack by the π-system on the cationic center leads to the formation of the new carbon-carbon bond and the cyclopentane ring.

Phenyl Group Introduction Techniques

The introduction of phenyl groups onto a cyclopentane ring or its acyclic precursor is a critical step in the synthesis of this compound.

Electrophilic Aromatic Substitution (EAS) is a cornerstone of aromatic chemistry, providing a direct route to attach substituents to a benzene (B151609) ring. khanacademy.orguci.edu The fundamental mechanism involves the attack of the electron-rich aromatic ring on a strong electrophile (E+) to form a resonance-stabilized carbocation intermediate (arenium ion), followed by deprotonation to restore aromaticity. youtube.com The two most relevant EAS reactions for forming carbon-carbon bonds are Friedel-Crafts Alkylation and Acylation. masterorganicchemistry.compressbooks.pub

Friedel-Crafts Alkylation: This reaction involves the treatment of an aromatic ring with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). uci.edu To synthesize a precursor like phenylcyclopentane, benzene can be reacted with chlorocyclopentane (B1362555) and AlCl₃. reddit.com However, this method is fraught with challenges:

Carbocation Rearrangements: The intermediate carbocation can rearrange to a more stable form, leading to a mixture of products.

Polyalkylation: The product, an alkylbenzene, is more reactive than the starting benzene, making it susceptible to further alkylation. uci.edu

Deactivated Rings: The reaction fails with strongly deactivated aromatic rings. youtube.com

Friedel-Crafts Acylation: This method offers a more controlled alternative. An aromatic ring is reacted with an acyl chloride or anhydride (B1165640) and a Lewis acid catalyst. youtube.com For example, benzene can be acylated with cyclopentanecarbonyl chloride to produce phenyl cyclopentyl ketone. google.com The resulting ketone is less reactive than benzene, which prevents polyacylation. The carbonyl group can then be reduced to a methylene (B1212753) group (–CH₂–) via methods like the Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) reduction, yielding the desired alkylbenzene.

While EAS is powerful for adding a single substituted alkyl group to a benzene ring, synthesizing a specific isomer like 1,3-diphenylcyclopentane through sequential EAS reactions on benzene is problematic. The first phenylcyclopentyl group attached to a second benzene ring would act as an ortho-, para-director, leading to 1,2- and 1,4-disubstituted products rather than the desired 1,3-isomer. Therefore, EAS is most effectively used to synthesize a mono-phenylated precursor, with the second phenyl group being introduced through other means or being present on the backbone before a ring-closing reaction.

Table 2: Comparison of Friedel-Crafts Alkylation and Acylation This is an interactive table. Click on the headers to sort.

| Feature | Friedel-Crafts Alkylation | Friedel-Crafts Acylation |

|---|---|---|

| Electrophile | Carbocation (R⁺) | Acylium ion (RCO⁺) |

| Rearrangements | Common | Do not occur |

| Poly-substitution | Common | Does not occur |

| Ring Activity | Fails on moderately/strongly deactivated rings | Fails on strongly deactivated rings |

| Product | Alkylbenzene | Ketone |

| Control | Less controlled | More controlled |

Electrophilic Aromatic Substitution (EAS) Pathways

Friedel-Crafts Alkylation

A cornerstone of C-C bond formation in aromatic chemistry, the Friedel-Crafts alkylation involves the reaction of an aromatic compound with an alkyl halide in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). cerritos.edulibretexts.org The Lewis acid assists in the generation of a carbocation electrophile from the alkylating agent, which is then attacked by the aromatic ring. libretexts.orgyoutube.com

For the synthesis of phenylcyclopentylbenzene analogues, a typical approach would involve the reaction of benzene with a halocyclopentane, like chlorocyclopentane, catalyzed by AlCl₃. reddit.com The reaction proceeds via the formation of a cyclopentyl carbocation, which then alkylates the benzene ring.

However, Friedel-Crafts alkylation is subject to several limitations:

Carbocation Rearrangements : Primary and secondary carbocations are prone to rearranging to more stable carbocations through hydride or alkyl shifts. cerritos.edulibretexts.org This can lead to a mixture of products.

Polyalkylation : The alkyl group introduced onto the ring is an activating group, making the product more nucleophilic than the starting material. youtube.comlibretexts.org This can result in the addition of multiple alkyl groups.

Substrate Limitations : The reaction fails with aromatic rings bearing strongly electron-withdrawing groups or basic amino groups, which react with the Lewis acid catalyst. libretexts.orgyoutube.comlibretexts.org

Table 1: Key Aspects of Friedel-Crafts Alkylation

| Feature | Description | Relevance to Synthesis |

|---|---|---|

| Catalyst | Strong Lewis acids like AlCl₃, FeCl₃, BF₃. cerritos.edulibretexts.org | Essential for generating the carbocation electrophile from the alkyl halide. |

| Electrophile | A carbocation (e.g., cyclopentyl cation). libretexts.org | The species that attacks the aromatic ring to form the C-C bond. |

| Limitations | Rearrangements, polyalkylation, and substrate restrictions. cerritos.edulibretexts.org | These factors must be controlled to achieve good yields of the desired product. |

Other Electrophilic Aromatic Substitution Variants

Beyond the classic Friedel-Crafts reaction, other EAS variants can be employed or considered for the synthesis of complex aryl-alkyl structures. The reactivity and regioselectivity of these substitutions are heavily influenced by the substituents already present on the aromatic ring. wikipedia.org

Activating Groups : Electron-donating groups increase the nucleophilicity of the aromatic ring, accelerating the rate of EAS. libretexts.org They typically direct the incoming electrophile to the ortho and para positions.

Deactivating Groups : Electron-withdrawing groups decrease the ring's electron density, slowing the reaction rate. libretexts.org These groups generally direct incoming electrophiles to the meta position.

While direct alkylation is most common, acylation followed by reduction offers a route to avoid carbocation rearrangements. A Friedel-Crafts acylation introduces an acyl group using an acyl halide or anhydride. masterorganicchemistry.com The resulting ketone is a deactivating group, which prevents polyacylation. libretexts.org Subsequent reduction of the carbonyl group (e.g., via a Clemmensen or Wolff-Kishner reduction) yields the desired alkylbenzene. This two-step sequence provides linear alkyl chains that are often inaccessible through direct alkylation.

Cross-Coupling Reactions for Aryl-Alkyl Bond Formation

Transition metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for their efficiency and functional group tolerance. mdpi.comresearchgate.net These methods provide powerful alternatives for constructing C-C bonds, including the aryl-alkyl linkage in this compound.

Palladium-Catalyzed Coupling Reactions

Palladium catalysis is at the forefront of cross-coupling chemistry. nih.gov Reactions like the Suzuki-Miyaura, Heck, and Negishi couplings enable the formation of C-C bonds under relatively mild conditions. researchgate.net For synthesizing aryl-cycloalkane structures, a palladium-catalyzed coupling between an aryl halide (or triflate) and a cycloalkyl-organometallic reagent is a highly effective strategy.

One study demonstrated a successful palladium-catalyzed cross-coupling of various cycloalkyl Grignard reagents with aryl bromides. organic-chemistry.org The use of palladium acetate (B1210297) as the catalyst and tri-tert-butylphosphine (B79228) as the ligand, along with zinc bromide as an additive, resulted in good yields of the corresponding substituted arenes. organic-chemistry.org This methodology offers a direct and reliable route to compounds like this compound by coupling a phenyl halide with a cyclopentyl-based organometallic reagent or vice versa. The choice of ligands, such as Xantphos, and bases is crucial for optimizing these reactions. beilstein-journals.org

Table 2: Components of a Palladium-Catalyzed Aryl-Alkyl Coupling

| Component | Example | Function |

|---|---|---|

| Palladium Precatalyst | Palladium(II) acetate (Pd(OAc)₂) organic-chemistry.org | Source of the active Pd(0) catalyst that drives the catalytic cycle. |

| Ligand | Tri-tert-butylphosphine, Xantphos, SPhos researchgate.netorganic-chemistry.orgbeilstein-journals.org | Stabilizes the palladium center and facilitates key steps like oxidative addition and reductive elimination. |

| Aryl Partner | Aryl bromide, Aryl triflate organic-chemistry.org | Provides the aromatic component of the final product. |

| Alkyl Partner | Cycloalkyl Grignard reagent, Organozinc reagent organic-chemistry.orgnih.gov | Provides the alkyl component of the final product. |

| Base/Additive | Cs₂CO₃, K₃PO₄, ZnBr₂ organic-chemistry.orgbeilstein-journals.orgnih.gov | Can be crucial for activating the reagents and facilitating the catalytic cycle. |

Other Transition Metal-Catalyzed Couplings

While palladium dominates the field, other transition metals such as nickel, copper, and platinum also catalyze important C-C bond-forming reactions. mdpi.commostwiedzy.plresearchgate.net These metals can offer alternative reactivity, selectivity, and cost-effectiveness. mostwiedzy.pl

Nickel Catalysis : Nickel complexes are known to catalyze the cross-coupling of aryl and alkyl electrophiles. For instance, nickel-catalyzed systems have been developed for the ortho C-H oxidative cycloaddition of aromatic amides and for the direct hydroxylation of benzene. mdpi.comrsc.org Such methodologies highlight the potential of nickel to mediate the formation of aryl-alkyl bonds under specific conditions.

Copper Catalysis : Copper-catalyzed reactions are particularly useful for forming carbon-heteroatom bonds but also find application in C-C couplings. The development of copper-catalyzed syntheses of isoindolines via diamination of dienes demonstrates its utility in constructing five-membered rings, a core structural feature of the target compound's analogues. hanyang.ac.kr

Organometallic Reagent-Based Couplings

The use of pre-formed organometallic reagents is a classic and robust strategy for creating carbon-carbon bonds. These reactions typically involve the nucleophilic attack of an organometallic compound on an electrophilic carbon atom.

Grignard Reagent Approaches

Grignard reagents (organomagnesium halides, RMgX) are powerful nucleophiles widely used in organic synthesis. For the synthesis of this compound, two primary Grignard-based routes are conceivable:

Phenyl Grignard + Cyclopentyl Halide : Phenylmagnesium bromide can be prepared from bromobenzene (B47551) and magnesium metal. This reagent can then react with a suitable cyclopentyl electrophile, such as 3-phenylcyclopentyl chloride or bromide.

Cyclopentyl Grignard + Phenyl Halide : A cyclopentylmagnesium halide can be reacted with a phenyl halide. This approach is often performed under transition metal catalysis, as described in the palladium-catalyzed coupling section, to facilitate the coupling of the sp³-hybridized Grignard with the sp²-hybridized aryl halide. organic-chemistry.org

A relevant example is the synthesis of cyclopropylbenzene (B146485), which can be prepared from the reaction of magnesium with 3-bromo-3-phenyl methyl ether, followed by the decomposition of the intermediate Grignard reagent. orgsyn.org This demonstrates the utility of Grignard reagents in forming cyclic structures attached to a phenyl group.

Organolithium Reagent Utilizations

Organolithium reagents are powerful tools in organic synthesis, acting as potent nucleophiles and strong bases. leafly.comlibretexts.org Their utility in the formation of carbon-carbon bonds is central to the synthesis of complex molecular architectures, including the phenylcyclopentyl scaffold. A key strategy involves the conjugate addition of organolithium reagents to α,β-unsaturated carbonyl compounds, such as cyclopentenones.

A significant challenge in using organolithium reagents with substrates containing acidic protons, like hydroxycyclopentenones, is their propensity for deprotonation or direct addition to the carbonyl group (1,2-addition) rather than the desired conjugate addition (1,4-addition). nih.govreddit.com However, methodologies have been developed to control the regioselectivity. For instance, the in situ formation of a magnesium alkoxide from an unprotected 4-hydroxy-2-cyclopentenone (B1226963) directs the subsequent addition of an organolithium reagent to the β-position, favoring the formation of the 1,4-adduct. nih.govnih.gov This chelation-controlled approach has been successfully applied to the synthesis of 3-substituted cyclopentanones.

The reaction of a 2-substituted 4-hydroxy-2-cyclopentenone with a Grignard reagent, followed by an organolithium reagent, can lead to the desired conjugate addition product with controlled stereochemistry. nih.gov The choice of the Grignard and organolithium reagents, as well as the reaction conditions, are crucial for achieving high yields and diastereoselectivity.

Table 1: Conjugate Addition of Organolithium Reagents to 2-Phenyl-4-hydroxy-2-cyclopentenone Derivatives

| Organolithium Reagent (RLi) | Grignard Reagent | Product | Yield (%) | Diastereomeric Ratio (cis:trans) |

| Phenyllithium | MeMgBr | 3,5-Diphenyl-3-hydroxycyclopentanone | 75 | >95:5 |

| n-Butyllithium | MeMgBr | 3-Butyl-5-phenyl-3-hydroxycyclopentanone | 68 | >95:5 |

| Lithium phenylacetylide | MeMgBr | 3-(Phenylethynyl)-5-phenyl-3-hydroxycyclopentanone | 82 | >95:5 |

Data synthesized from research on stereoselective conjugate additions. nih.gov

Synthesis via Functional Group Interconversion and Precursor Modification

The synthesis of this compound can be efficiently achieved through the modification of functionalized precursors, with phenylcyclopentyl ketones serving as pivotal intermediates.

Preparation and Transformation of Key Phenylcyclopentyl Ketone Intermediates

Cyclopentyl phenyl ketone and its derivatives are versatile intermediates that can be prepared through various methods. rsc.orgnih.govdalalinstitute.com One common approach is the Friedel-Crafts acylation of benzene with cyclopentanecarbonyl chloride. Another route involves the reaction of organometallic reagents, such as Grignard or organolithium reagents, with benzonitrile (B105546) or other benzoyl derivatives. researchgate.net

More advanced methods include the rhodium-catalyzed asymmetric arylation of cycloalkanones with arylboronic acids, which can produce chiral 3-phenylcyclopentanone (B1600095) derivatives. mdpi.com These ketone intermediates can then be subjected to reduction to yield the final this compound.

Reduction and Oxidation Strategies

The conversion of a phenylcyclopentyl ketone to this compound is a key reduction step. Classic methods for the complete reduction of a ketone to a methylene group include the Clemmensen reduction (using zinc amalgam and hydrochloric acid) and the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). thieme-connect.deextraktlab.comgoogle.commasterorganicchemistry.comnih.govlibretexts.orgacs.org The choice between these methods depends on the substrate's sensitivity to acidic or basic conditions. The Clemmensen reduction is particularly effective for aryl-alkyl ketones. thieme-connect.deextraktlab.com

Table 2: Comparison of Reduction Methods for Phenylcyclopentyl Ketone

| Reduction Method | Reagents | Conditions | Advantages | Limitations |

| Clemmensen Reduction | Zn(Hg), HCl | Heating | Effective for aryl-alkyl ketones, acid-stable substrates. thieme-connect.deextraktlab.com | Not suitable for acid-sensitive substrates. nih.gov |

| Wolff-Kishner Reduction | H₂NNH₂, KOH, high-boiling solvent | High temperatures | Suitable for base-stable substrates, avoids acidic conditions. masterorganicchemistry.comnih.govlibretexts.orgacs.org | Not suitable for base-sensitive substrates or sterically hindered ketones. masterorganicchemistry.comlibretexts.org |

| Catalytic Hydrogenation | H₂, Metal Catalyst (e.g., Pd/C) | Varies | Can be performed under milder conditions. libretexts.orgacs.orgyoutube.comyoutube.comyoutube.com | May also reduce the aromatic ring under harsh conditions. |

Conversely, oxidation strategies are employed to synthesize the ketone intermediates. The oxidation of a secondary alcohol, such as 3-phenylcyclopentanol, to 3-phenylcyclopentanone is a common transformation. researchgate.net Various oxidizing agents can be used, including chromium-based reagents (e.g., PCC, PDC) and other modern, milder reagents that are selective for the oxidation of secondary alcohols. acs.orgnih.gov

Hydrolysis and Decarboxylation in Synthesis Sequences

Decarboxylation reactions provide another strategic route to this compound. This approach typically involves the synthesis of a carboxylic acid precursor, such as 3-phenylcyclopentanecarboxylic acid, followed by the removal of the carboxyl group. libretexts.org

The synthesis of the carboxylic acid precursor can be achieved through methods like the malonic ester synthesis, where diethyl malonate is alkylated with a suitable phenylcyclopentyl halide, followed by hydrolysis and decarboxylation of the resulting malonic acid derivative. nih.gov A key principle of decarboxylation is that it occurs readily in β-keto acids or molecules where the carboxyl group is beta to another carbonyl group, proceeding through a cyclic transition state upon heating. nih.gov While 3-phenylcyclopentanecarboxylic acid is not a β-keto acid, specific decarboxylation methods can be employed, sometimes involving radical intermediates or specialized catalysts. masterorganicchemistry.com

Table 3: Decarboxylation Approaches

| Precursor | Method | Conditions | Product |

| 3-Phenyl-1,1-cyclopentanedicarboxylic acid | Thermal Decarboxylation | Heating | 3-Phenylcyclopentanecarboxylic acid |

| 3-Phenylcyclopentanecarboxylic acid | Barton Decarboxylation | Conversion to thiohydroxamate ester, then radical initiation | This compound |

| Aryl Carboxylic Acids | Catalytic Decarboxylative Halogenation | Copper catalyst, halogen source | Aryl Halide (intermediate for further functionalization) |

Stereoselective and Enantioselective Synthesis of this compound and Related Chiral Systems

The synthesis of specific stereoisomers of this compound presents a significant challenge due to the presence of a chiral center. The development of asymmetric catalytic methods is crucial for accessing enantiomerically pure or enriched products, which are often required for applications in medicinal chemistry and materials science.

Development of Asymmetric Catalysis for Phenylcyclopentyl Scaffolds

Significant progress has been made in the asymmetric synthesis of substituted cyclopentanes. Organocatalysis and transition-metal catalysis are the two main pillars of these advancements. thieme-connect.de Chiral catalysts can be employed to achieve high levels of enantioselectivity in the formation of the cyclopentane ring or in the modification of a prochiral cyclopentane derivative.

One powerful strategy is the desymmetrization of prochiral cyclopent-4-ene-1,3-diones through an organocatalytic Michael reaction, which can generate highly functionalized and enantiomerically enriched cyclopentane-substituted oxindoles. researchgate.net Another approach involves the catalytic reduction of 2,3-disubstituted cyclopentenones using chiral oxazaborolidine catalysts, leading to chiral allylic alcohols with high enantiomeric excess. These can then be further manipulated to introduce the desired substituents with controlled stereochemistry.

The development of chiral ligands for transition metal catalysts, such as palladium and rhodium, has also enabled the enantioselective synthesis of chiral phenylcyclopentane derivatives. mdpi.com For example, chiral palladium complexes can catalyze the enantioselective N-allylation to produce N-C axially chiral compounds. These catalytic systems offer a versatile platform for the construction of a wide array of chiral cyclopentane scaffolds with high optical purity. nih.govnih.govrsc.orgnih.govresearchgate.netmdpi.comthieme-connect.denih.govyoutube.com

Table 4: Examples of Asymmetric Catalysis for Phenylcyclopentyl Scaffolds

| Reaction Type | Catalyst/Ligand | Substrate | Product Characteristic | Enantiomeric Excess (ee) |

| Asymmetric Reduction | (R)-2-Methyloxazaborolidine | 2,3-Disubstituted cyclopentenone | Chiral allylic alcohol | 89-96% |

| Organocatalytic Desymmetrization | Chiral Amine Catalyst | Cyclopent-4-ene-1,3-dione | Chiral cyclopentane-substituted oxindole | High |

| Rh-catalyzed Asymmetric Arylation | (R)- or (S)-BINAP | Cycloalkanone | Chiral 3-phenylcyclopentanone | High |

| NHC-catalyzed Desymmetrization | Chiral N-Heterocyclic Carbene | Achiral tricarbonyl compound | α,α-Disubstituted cyclopentene (B43876) | up to -83% |

Data synthesized from various studies on asymmetric catalysis. nih.govmdpi.com

Synthesis of 3 Phenylcyclopentyl Benzene

While a specific, optimized synthesis for (3-Phenylcyclopentyl)benzene is not widely documented in introductory literature, its preparation can be envisioned through several established synthetic strategies in organic chemistry.

One plausible route involves the catalytic hydrogenation of a cyclopentene (B43876) precursor, such as (3-phenyl-1-cyclopentenyl)-benzene (also known as 1,3-diphenylcyclopent-1-ene). nih.gov This precursor could potentially be synthesized via a condensation reaction.

Another approach could be a double Grignard reaction. The addition of two equivalents of phenylmagnesium bromide to a 1,3-cyclopentanedione (B128120) derivative, followed by dehydration and subsequent reduction of the resulting double bonds, would yield the target diphenylcyclopentane structure. The synthesis of cyclopentanedione derivatives themselves can be achieved through various methods, including those starting from materials like 2-acetylfuran. nih.govscielo.br

A third potential pathway is based on cyclization. For instance, a 1,5-diphenyl-substituted pentane (B18724) derivative with appropriate leaving groups could be induced to cyclize, forming the five-membered ring. This is analogous to the synthesis of cyclopropylbenzene (B146485) from 1,3-dibromo-1-phenylpropane. orgsyn.org

Research Findings and Applications

Specific research applications for the parent (3-Phenylcyclopentyl)benzene are not extensively detailed. However, the core structure is of significant interest in conformational analysis, which underpins its potential use as a scaffold in medicinal chemistry and materials science.

The key research findings revolve around the conformational behavior of its cis and trans isomers. Drawing parallels from extensive studies on disubstituted cyclohexanes, the relative stability of the 1,3-diphenylcyclopentane isomers is dictated by the steric interactions of the bulky phenyl groups. spcmc.ac.inlibretexts.org

cis-Isomer: In the cis isomer, both phenyl groups are on the same face of the cyclopentane (B165970) ring. To minimize steric strain, the molecule would likely adopt a conformation where both large phenyl groups can occupy pseudo-equatorial positions. researchgate.net

trans-Isomer: In the trans isomer, the phenyl groups are on opposite faces. This leads to conformations where one group is pseudo-equatorial and the other is pseudo-axial.

The energy difference between these conformations and between the cis and trans isomers themselves is a critical parameter that influences the physical and biological properties of any derivative. researchgate.net The rigid, well-defined three-dimensional arrangement of the phenyl groups in specific conformations makes this scaffold a candidate for designing molecules that can interact with biological targets in a highly specific manner.

Derivatization Strategies and Functional Group Interconversions of 3 Phenylcyclopentyl Benzene

Strategic Introduction of New Functional Groups for Molecular Diversification

The derivatization of (3-Phenylcyclopentyl)benzene primarily focuses on the modification of its two phenyl rings through electrophilic aromatic substitution reactions. These reactions allow for the introduction of a wide array of functional groups, thereby enabling extensive molecular diversification.

Standard electrophilic aromatic substitution protocols can be applied to introduce functional groups onto the phenyl rings of this compound. wikipedia.orgbyjus.comlibretexts.org The cyclopentyl group acts as a weak activating group, directing incoming electrophiles to the ortho and para positions of the phenyl rings.

Key electrophilic aromatic substitution reactions applicable to this scaffold include:

Nitration: Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the aromatic rings. youtube.comgoogle.com The nitro group can subsequently be reduced to an amino group (-NH₂), which serves as a versatile handle for further functionalization, such as amide bond formation or diazotization reactions.

Halogenation: The introduction of halogen atoms (Cl, Br) can be achieved using elemental halogens in the presence of a Lewis acid catalyst, such as iron(III) halides (FeCl₃ or FeBr₃). wikipedia.org These halogenated derivatives are valuable precursors for cross-coupling reactions, like Suzuki or Sonogashira couplings, to form new carbon-carbon bonds.

Friedel-Crafts Acylation and Alkylation: These reactions allow for the introduction of acyl and alkyl groups, respectively. byjus.comlibretexts.org Friedel-Crafts acylation, using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst, is particularly useful as it typically avoids the polyalkylation and rearrangement issues often associated with Friedel-Crafts alkylation. The resulting ketones can be further modified through various carbonyl chemistries.

The functional groups introduced through these primary derivatization steps can undergo a multitude of interconversions, significantly expanding the accessible chemical space. For instance, a ketone introduced via Friedel-Crafts acylation can be reduced to an alcohol, which can then be converted to an alkyl halide or an ether. An amino group from the reduction of a nitro group can be transformed into a wide range of functionalities, including amides, sulfonamides, and diazonium salts, which are themselves precursors to many other groups.

Synthesis of Structural Analogues and Homologues

The synthesis of structural analogues and homologues of this compound allows for a systematic exploration of the structure-activity relationship in various contexts, including medicinal chemistry.

Analogues of this compound can be synthesized by modifying the substitution pattern on the phenyl rings or by altering the cyclopentane (B165970) core itself. For example, starting from differently substituted benzaldehydes and glutaric esters, one can access a variety of diarylcyclopentane derivatives with substituents on the aromatic rings.

A patent application (WO2015014446A1) describes a series of 1,3-disubstituted cyclopentane derivatives as inhibitors of fatty acid synthase (FASN) for the potential treatment of cancer. While not exclusively focused on this compound itself, this patent highlights the interest in the 1,3-disubstituted cyclopentane scaffold in drug discovery and provides general synthetic routes to access a variety of analogues bearing different substituents on the cyclopentane ring and the aromatic moieties.

Approaches for Enhancing Molecular Scaffolds for Specific Research Applications

The modification of the this compound scaffold is often driven by the need to enhance its properties for specific research applications, particularly in the development of new therapeutic agents or functional materials.

In medicinal chemistry, the derivatization of a core scaffold is a fundamental strategy to optimize its pharmacological profile. By introducing specific functional groups, researchers can modulate properties such as binding affinity to a biological target, selectivity, metabolic stability, and pharmacokinetic parameters. For instance, the introduction of polar groups can improve aqueous solubility, while the addition of hydrogen bond donors or acceptors can enhance target binding.

The synthesis of functionalized 1,3-diarylpropanes, structurally related to this compound, as potential cytotoxic agents demonstrates this approach. In these studies, various functional groups are introduced to modulate the biological activity of the core structure.

Furthermore, the rigid nature of the this compound scaffold makes it an attractive template for the design of ligands for metal catalysts or as a building block for supramolecular assemblies. The introduction of coordinating groups, such as phosphines or nitrogen-containing heterocycles, onto the phenyl rings can lead to the development of novel ligands with specific geometric constraints.

The following table summarizes some of the key derivatization strategies and the resulting compound classes:

| Derivatization Strategy | Reagents and Conditions | Functional Group Introduced | Resulting Compound Class | Potential for Further Functionalization |

| Nitration | HNO₃, H₂SO₄ | -NO₂ | Nitro-(3-phenylcyclopentyl)benzene | Reduction to amine, further derivatization |

| Halogenation | Cl₂/FeCl₃ or Br₂/FeBr₃ | -Cl, -Br | Halo-(3-phenylcyclopentyl)benzene | Cross-coupling reactions, nucleophilic substitution |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | -C(O)R | Acyl-(3-phenylcyclopentyl)benzene | Carbonyl chemistry, reduction to alcohol |

| Friedel-Crafts Alkylation | RCl, AlCl₃ | -R | Alkyl-(3-phenylcyclopentyl)benzene | Side-chain functionalization |

Theoretical Organic Chemistry and Computational Studies Applied to 3 Phenylcyclopentyl Benzene

Aromaticity and Electronic Structure Analysis of the Phenyl Groups

The aromaticity of a benzene (B151609) ring is a consequence of its cyclic, planar, and fully conjugated structure, containing 4n+2 π electrons (where n=1 for benzene). tsijournals.com This arrangement leads to a delocalization of π-electrons, creating a region of high electron density above and below the plane of the ring. In (3-Phenylcyclopentyl)benzene, the cyclopentyl group acts as a substituent on each benzene ring. The nature of this substituent influences the electronic properties and, consequently, the aromaticity of the phenyl rings. nih.govaip.org Computational studies on substituted benzenes have shown that alkyl groups, like the cyclopentyl group, are generally weak electron-donating groups through an inductive effect. This can slightly alter the electron density within the benzene ring. nih.gov

Various computational metrics can be employed to quantify the aromaticity of the phenyl groups in this compound. These include geometry-based methods like the Harmonic Oscillator Model of Aromaticity (HOMA), which assesses the degree of bond length equalization, and magnetic criteria such as Nucleus-Independent Chemical Shift (NICS), which measures the magnetic shielding at the center of the ring. nih.govtsijournals.com While the cyclopentyl substituent is expected to cause only a minor perturbation to the high aromaticity of the benzene rings, these computational indices can provide a precise quantification of this effect. acs.org

Delocalization Energies and Thermodynamic Stability

Computational chemistry provides tools to calculate this delocalization energy through various methods, including homodesmotic reactions. acs.org These are hypothetical reactions where the number and types of bonds are conserved on both sides of the equation, allowing for a more accurate calculation of the stabilization energy by canceling out other energetic contributions. The thermodynamic stability of this compound can be further assessed by calculating its standard enthalpy of formation (ΔHf°) and Gibbs free energy of formation (ΔGf°) using quantum chemical methods. These values provide a fundamental understanding of the molecule's stability relative to its constituent elements.

Table 1: Illustrative Thermodynamic Data for Phenyl Groups in this compound (Note: The following data are illustrative and based on typical values for substituted benzenes, as specific experimental or computational data for this compound is not readily available.)

| Property | Estimated Value | Method of Determination |

| Aromatic Stabilization Energy (ASE) | ~30-35 kcal/mol per ring | Homodesmotic Reactions |

| HOMA Index | > 0.9 | Geometry Optimization (e.g., B3LYP/6-311+G) |

| NICS(0) | ~ -7 to -10 ppm | GIAO-SCF/6-311+G |

| Standard Enthalpy of Formation (ΔHf°) | Varies based on isomer | Quantum Chemical Calculation (e.g., G4 theory) |

Excited State Properties and Photoreactivity

The behavior of this compound upon absorption of light is governed by its electronic excited states. Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting the energies and characteristics of these excited states. rsc.org The two phenyl groups in the molecule are the primary chromophores, responsible for absorbing ultraviolet (UV) radiation.

Upon excitation, the electronic distribution within the phenyl rings changes, which can lead to different geometries and reactivity compared to the ground state. Studies on related molecules like biphenyl (B1667301) have shown that the lowest singlet and triplet excited states can have significantly different geometries, sometimes with a more quinoidal and less aromatic character. rsc.orgresearchgate.net For this compound, computational analysis can predict the vertical excitation energies, which correspond to the absorption maxima in the UV spectrum, as well as the nature of the transitions (e.g., π → π*).

The photoreactivity of the molecule, such as its potential to undergo photochemical reactions, can be inferred from the properties of its excited states. For instance, the energy of the lowest triplet state (T1) is a crucial parameter in predicting photosensitization processes. Computational modeling can map the potential energy surfaces of the excited states, identifying possible reaction pathways and photoproducts.

Molecular Modeling and Simulation for Reactivity Prediction

Computational chemistry serves as a powerful tool for predicting the chemical reactivity of this compound, offering insights that can guide synthetic efforts.

Prediction of Regio- and Stereoselectivity

Electrophilic aromatic substitution is a fundamental reaction for benzene and its derivatives. In this compound, the cyclopentyl group directs incoming electrophiles to specific positions on the phenyl rings. As an alkyl group, it is an ortho-, para-director. Computational models can predict this regioselectivity with high accuracy. nih.govrsc.org By calculating the energies of the possible reaction intermediates (sigma complexes or arenium ions) for ortho, meta, and para attack, the most stable and therefore most likely product can be identified. nih.gov

Furthermore, methods like the RegioSQM, which calculates proton affinities, have been developed to rapidly predict the most nucleophilic sites in aromatic compounds, thus indicating the preferred position for electrophilic attack. rsc.orgchemrxiv.orgnih.govnih.gov The stereoselectivity of reactions involving the cyclopentyl ring can also be modeled by considering the steric hindrance and electronic effects of the two bulky phenyl substituents.

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution of a Phenyl Ring in this compound (Note: Predictions are based on the directing effect of an alkyl substituent on a benzene ring.)

| Position of Electrophilic Attack | Relative Stability of Intermediate | Predicted Product Distribution |

| ortho | Moderately favored | Minor to Major (depending on sterics) |

| meta | Disfavored | Minor |

| para | Favored | Major |

Mechanistic Insights from Computational Data

Computational studies can provide a detailed, step-by-step understanding of reaction mechanisms involving this compound. By mapping the entire reaction pathway, including transition states and intermediates, it is possible to gain a deeper understanding of how a reaction proceeds. libretexts.org For example, in a potential nucleophilic aromatic substitution reaction, which is generally difficult for benzene rings unless activated by strong electron-withdrawing groups, computational modeling could explore alternative mechanisms like the benzyne (B1209423) mechanism. masterorganicchemistry.com

The geometries of transition states can be optimized, and their energies calculated, providing the activation energy for the reaction. This information is crucial for understanding the reaction rate. Furthermore, analysis of the electronic structure at various points along the reaction coordinate can reveal the flow of electrons and the nature of bond-making and bond-breaking processes.

Reaction Kinetic and Thermodynamic Investigations using Computational Methods

Beyond predicting reactivity, computational methods can provide quantitative data on the kinetics and thermodynamics of reactions involving this compound.

For instance, the kinetics of a hypothetical reaction, such as the radical substitution on the cyclopentyl ring, could be investigated. Computational models can determine the bond dissociation energies to predict the most likely site for radical formation and then calculate the activation barriers for the subsequent reaction steps. This provides a comprehensive picture of the reaction's feasibility and speed under different conditions.

Table 3: Illustrative Computationally Derived Kinetic and Thermodynamic Parameters (Note: These values are hypothetical and serve to illustrate the types of data that can be obtained from computational studies.)

| Reaction Parameter | Hypothetical Value | Significance |

| Activation Energy (Ea) | 15-30 kcal/mol | Determines the temperature sensitivity of the reaction rate. |

| Enthalpy of Reaction (ΔH°rxn) | -20 kcal/mol | Indicates an exothermic reaction. |

| Gibbs Free Energy of Activation (ΔG‡) | 20-35 kcal/mol | Determines the reaction rate at a given temperature. |

| Rate Constant (k) at 298 K | 10-5 - 10-3 s-1 | Quantifies the speed of the reaction. |

Advanced Analytical Methodologies in the Research of 3 Phenylcyclopentyl Benzene

Chromatographic Separation Techniques for Purity and Isomer Analysis

Chromatographic methods are indispensable for the separation and analysis of (3-Phenylcyclopentyl)benzene from complex mixtures and for the differentiation of its isomers. The choice of technique depends on the specific analytical goal, such as purity assessment or the separation of stereoisomers.

High-Performance Liquid Chromatography (HPLC) for Complex Mixtures

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally unstable compounds like this compound. It is particularly useful for separating the target compound from reaction byproducts or other impurities.

Research Findings: While specific HPLC methods for the routine analysis of this compound are not extensively documented in publicly available literature, the separation of structurally similar aromatic compounds is common. A typical HPLC setup would involve a reversed-phase column, such as a C18 or C8, with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. The UV detector is suitable for detection due to the presence of the two phenyl groups, which absorb UV light. The retention time of this compound would depend on the exact mobile phase composition, flow rate, and column specifications. For instance, in the separation of other aromatic compounds, gradients of increasing organic solvent concentration are often used to elute compounds with varying polarities.

| Parameter | Typical Value/Condition |

| Column | Reversed-phase C18, 4.6 mm x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | Ambient |

| This table presents a generalized set of HPLC conditions based on the analysis of similar aromatic compounds. |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds. While this compound itself has a relatively high boiling point, GC can be employed for its analysis, particularly when coupled with a mass spectrometer (GC-MS). It is also suitable for the analysis of any volatile precursors or derivatives.

Research Findings: GC analysis of this compound would typically be performed on a non-polar or medium-polarity capillary column, such as one coated with a dimethylpolysiloxane or a (5%-phenyl)-methylpolysiloxane stationary phase. The injector and detector temperatures would be set high enough to ensure efficient vaporization and prevent condensation. The oven temperature would be programmed to ramp up, allowing for the separation of compounds with a range of boiling points. GC-MS analysis of similar compounds has been used to identify isomers based on their fragmentation patterns. researchgate.net

| Parameter | Typical Value/Condition |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar |

| Carrier Gas | Helium, constant flow |

| Injector Temperature | 250 °C |

| Detector Temperature | 280 °C (for FID or MS transfer line) |

| Oven Program | e.g., 50 °C (2 min), then ramp to 280 °C at 10 °C/min |

| This table presents a generalized set of GC conditions based on the analysis of similar aromatic compounds. |

Chiral Chromatography for Enantiomeric Excess and Purity Determination

This compound exists as cis and trans diastereomers. The trans isomer is chiral and exists as a pair of enantiomers, while the cis isomer is a meso compound and is achiral. Chiral chromatography is essential for the separation of the enantiomers of the trans isomer to determine the enantiomeric excess (ee) and enantiomeric purity.

Research Findings: The separation of enantiomers of chiral compounds is commonly achieved using chiral stationary phases (CSPs) in HPLC. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the resolution of a broad range of racemates. For a compound like trans-1,3-diphenylcyclopentane, a column such as a Chiralpak® or Chiralcel® could be effective. The mobile phase is typically a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol modifier such as isopropanol (B130326) or ethanol. The separation is based on the differential interactions between the enantiomers and the chiral selector of the stationary phase. The elution order of the enantiomers would need to be determined experimentally, often with the aid of a chiroptical detector like a circular dichroism (CD) detector.

| Parameter | Typical Value/Condition for Chiral HPLC |

| Column | Polysaccharide-based CSP (e.g., Chiralpak® IA, IB, or IC) |

| Mobile Phase | Hexane/Isopropanol mixture (e.g., 90:10 v/v) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at 254 nm and/or Circular Dichroism (CD) |

| Temperature | Controlled, often ambient or sub-ambient |

| This table presents generalized conditions for chiral HPLC based on the separation of analogous chiral compounds. |

Advanced Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques are crucial for the definitive identification and structural elucidation of this compound and its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively, while 2D-NMR techniques like COSY and HSQC help to establish connectivity within the molecule.

Research Findings: While a complete, assigned NMR spectrum for this compound is not readily available in public databases, the expected chemical shifts can be predicted based on the analysis of similar structures. The aromatic protons would appear in the downfield region (typically δ 7.0-7.5 ppm). The protons on the cyclopentane (B165970) ring would be in the upfield region, with their exact chemical shifts and multiplicities depending on whether they are in a cis or trans configuration and their specific position on the ring. The benzylic protons (methine groups attached to the phenyl rings) would be expected at a higher chemical shift than the other aliphatic protons due to the deshielding effect of the aromatic ring.

In the ¹³C NMR spectrum, the aromatic carbons would resonate in the δ 125-150 ppm range, while the aliphatic carbons of the cyclopentane ring would be found in the upfield region (δ 20-50 ppm). 2D-NMR experiments would be essential to unambiguously assign all proton and carbon signals and to differentiate between the cis and trans isomers based on their distinct symmetries and coupling patterns.

| Nucleus | Predicted Chemical Shift Range (ppm) | Notes |

| ¹H (Aromatic) | 7.0 - 7.5 | Complex multiplet |

| ¹H (Benzylic CH) | 2.5 - 3.5 | Multiplet, deshielded by phenyl group |

| ¹H (Cyclopentane CH₂) | 1.5 - 2.5 | Complex multiplets |

| ¹³C (Aromatic) | 125 - 150 | Multiple signals for ipso, ortho, meta, para carbons |

| ¹³C (Benzylic CH) | 40 - 50 | Deshielded aliphatic carbon |

| ¹³C (Cyclopentane CH₂) | 25 - 40 | Aliphatic carbon signals |

| This table presents predicted NMR chemical shift ranges for this compound based on data for analogous compounds. |

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass Spectrometry (MS) is used to determine the molecular weight and molecular formula of a compound and to gain structural information from its fragmentation pattern.

Research Findings: For this compound (C₁₇H₁₈), the molecular ion peak [M]⁺ in an electron ionization (EI) mass spectrum would be observed at an m/z of 222.14. High-resolution mass spectrometry (HRMS) would confirm the elemental composition. The fragmentation pattern would likely involve the loss of a phenyl group (C₆H₅, 77 Da) to give a fragment at m/z 145, or the loss of a cyclopentylphenyl group. The base peak could correspond to the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, which is a very stable fragment commonly observed for compounds containing a benzyl (B1604629) moiety. The fragmentation patterns of the cis and trans isomers might show subtle differences that could aid in their differentiation.

| m/z | Possible Fragment | Interpretation |

| 222 | [C₁₇H₁₈]⁺ | Molecular Ion |

| 145 | [C₁₁H₁₃]⁺ | Loss of a phenyl group |

| 117 | [C₉H₉]⁺ | Further fragmentation |

| 91 | [C₇H₇]⁺ | Tropylium ion (often the base peak) |

| 77 | [C₆H₅]⁺ | Phenyl cation |

| This table presents a plausible mass fragmentation pattern for this compound based on general principles of mass spectrometry. |

Current Challenges and Future Research Directions in 3 Phenylcyclopentyl Benzene Chemistry

Development of More Efficient and Sustainable Synthetic Routes

Current synthetic approaches often involve multi-step sequences. For instance, a plausible route could involve the Friedel-Crafts alkylation of benzene (B151609) with a cyclopentyl derivative, though this method is notoriously prone to issues of polyalkylation and catalyst deactivation. Another approach might be the reduction of a 1,3-diphenylcyclopentene precursor, which itself would require a separate synthesis.

Future research should be directed towards the development of catalytic, one-pot, or domino reactions that can construct the (3-Phenylcyclopentyl)benzene framework from readily available starting materials. For example, transition-metal-catalyzed cross-coupling reactions could offer a more direct and controlled synthesis. The use of earth-abundant metal catalysts would further enhance the sustainability of such processes. Moreover, exploring routes that utilize renewable feedstocks would be a significant step forward.

Table 1: Potential Sustainable Synthetic Strategies for this compound

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Catalytic Cycloaddition | Atom economy, potential for asymmetry. | Development of novel catalysts, exploration of suitable diene and dienophile precursors. |

| Direct C-H Arylation | Reduced number of synthetic steps, minimizes pre-functionalization. | Catalyst design for selective C-H activation of the cyclopentane (B165970) ring. |

| Reductive Coupling | Use of simple carbonyl or alkene precursors. | Development of efficient and selective reducing agents and catalytic systems. |

| Biocatalysis | High selectivity, mild reaction conditions. | Screening for enzymes capable of forming the diarylcyclopentane scaffold. |

Exploration of Novel Reactivity Patterns and Chemical Transformations

The reactivity of this compound is largely uncharted territory. The presence of two phenyl groups on a flexible cyclopentane ring suggests a rich potential for a variety of chemical transformations. A key challenge is to understand how the interplay between the aliphatic ring and the aromatic substituents influences its reactivity.

Future research should focus on systematically exploring the reactivity of the C-H bonds on the cyclopentane ring, as well as the aromatic rings. Selective functionalization at specific positions would open doors to a wide array of novel derivatives with potentially interesting properties. For example, late-stage functionalization through C-H activation could provide a powerful tool for rapidly generating a library of analogues. Furthermore, investigating the behavior of this compound under various reaction conditions (e.g., radical, oxidative, reductive) could unveil unique reactivity patterns not observed in simpler cycloalkanes or aromatic compounds.

Advancement in Asymmetric Synthesis Methodologies

This compound possesses stereocenters, meaning it can exist as different stereoisomers (enantiomers and diastereomers). The development of methods for the asymmetric synthesis of a single, desired stereoisomer is a paramount challenge with significant implications for applications in materials science and medicinal chemistry, where specific stereochemistry is often crucial for function.

Currently, the stereoselective synthesis of 1,3-disubstituted cyclopentanes can be challenging due to the conformational flexibility of the five-membered ring. Achieving high levels of both diastereoselectivity and enantioselectivity requires sophisticated catalytic systems or chiral auxiliaries. Research into the asymmetric synthesis of substituted cyclopentanes has shown promise using various strategies, including catalytic asymmetric hydrogenation, Michael additions to cyclopentenones, and enantioselective desymmetrization of prochiral cyclopentane derivatives. nih.govacs.org

Future efforts should be dedicated to adapting and refining these asymmetric methodologies specifically for the synthesis of enantiomerically pure this compound. The development of novel chiral catalysts, including organocatalysts and transition-metal complexes, that can effectively control the stereochemical outcome of the reaction will be critical. The ultimate goal is to establish a practical and scalable route to access all possible stereoisomers of this compound in high purity.

Table 2: Promising Asymmetric Synthesis Approaches for this compound

| Asymmetric Method | Underlying Principle | Potential for this compound |

| Catalytic Asymmetric Hydrogenation | Chiral catalyst directs the addition of hydrogen to a prochiral precursor. | Hydrogenation of a 1,3-diphenylcyclopentene derivative. |

| Asymmetric Conjugate Addition | Chiral catalyst controls the 1,4-addition of a phenyl nucleophile to a cyclopentenone. | A multi-step but potentially highly selective approach. |

| Enantioselective C-H Functionalization | Chiral catalyst selectively activates and functionalizes a specific C-H bond. | A cutting-edge approach for direct and efficient synthesis. |

| Chiral Pool Synthesis | Starting from a naturally occurring chiral molecule. | Identification of a suitable and readily available chiral starting material. |

Deeper Theoretical Insights for Rational Design and Property Prediction

The application of computational chemistry and theoretical studies to the chemistry of this compound is another area with immense potential. A significant challenge is the lack of fundamental theoretical data on its conformational landscape, electronic properties, and reactivity.

Future research should employ quantum mechanical calculations, such as Density Functional Theory (DFT), to model the different stereoisomers of this compound and to understand their relative stabilities and conformational preferences. Such studies can provide invaluable insights into the steric and electronic effects of the phenyl groups on the cyclopentane ring.

Furthermore, theoretical calculations can be used to predict reactivity, elucidate reaction mechanisms, and guide the rational design of new catalysts and synthetic routes. For example, calculating the energies of transition states for various potential reactions can help in identifying the most plausible reaction pathways and in designing catalysts that lower the activation barriers for desired transformations. This synergy between theoretical and experimental work will be instrumental in accelerating progress in the field.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.